molecular formula C26H23NO5 B254844 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide

Cat. No. B254844
M. Wt: 429.5 g/mol
InChI Key: UGXMBRVSIRAXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide, also known as EPC-K1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPC-K1 is a small molecule inhibitor of the protein kinase CK2, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide is a selective inhibitor of CK2, a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and suppress tumor growth. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to downstream effects on various signaling pathways involved in cell proliferation and survival (Siddiqui-Jain et al., 2010).
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, prostate, and lung cancer. In addition, this compound has been reported to have anti-inflammatory and neuroprotective effects in preclinical models of inflammation and neurodegeneration. This compound has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity and downstream signaling pathways involved in cell survival. This compound has also been shown to reduce inflammation and oxidative stress in preclinical models of inflammation and neurodegeneration (Jangra et al., 2020; Sarno et al., 2016).

Advantages and Limitations for Lab Experiments

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has several advantages as a research tool, including its potent and selective inhibition of CK2, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, there are also some limitations to using this compound in lab experiments. This compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, this compound may have off-target effects on other kinases or cellular processes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide. One area of interest is the development of this compound as a potential therapeutic agent for cancer and other diseases. Further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models and to identify potential biomarkers of response. In addition, the development of more potent and selective CK2 inhibitors based on the structure of this compound could lead to the discovery of new therapeutic agents for cancer and other diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound, which could lead to the development of new treatments for inflammatory and neurodegenerative disorders. Finally, the development of new methods for the synthesis and purification of this compound could facilitate its use as a research tool in various areas of biomedical research.

Synthesis Methods

The synthesis of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide involves several steps, including the synthesis of the key intermediate, 3-(2-ethylphenoxy)-4-oxo-4H-chromene-7-carboxylic acid, and its subsequent conversion to the final product through amidation with N-(4-methylphenyl)acetamide. The synthesis of this compound has been described in detail in a published research article (Gupta et al., 2018), and the compound has been synthesized using different methods by other research groups as well.

Scientific Research Applications

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to suppress tumor growth and induce apoptosis in cancer cells. This compound has been reported to exhibit potent anti-cancer activity in several cancer cell lines, including breast, prostate, and lung cancer (Gupta et al., 2018; Siddiqui-Jain et al., 2010). In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects in preclinical models of inflammation and neurodegeneration (Jangra et al., 2020; Sarno et al., 2016).

properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

2-[3-(2-ethylphenoxy)-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H23NO5/c1-3-18-6-4-5-7-22(18)32-24-15-31-23-14-20(12-13-21(23)26(24)29)30-16-25(28)27-19-10-8-17(2)9-11-19/h4-15H,3,16H2,1-2H3,(H,27,28)

InChI Key

UGXMBRVSIRAXNQ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)C

Canonical SMILES

CCC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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